2,6-Dichlorobenzylzinc chloride

Catalog No.
S1904035
CAS No.
307531-80-2
M.F
C7H5Cl3Zn
M. Wt
260.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichlorobenzylzinc chloride

CAS Number

307531-80-2

Product Name

2,6-Dichlorobenzylzinc chloride

IUPAC Name

chlorozinc(1+);1,3-dichloro-2-methanidylbenzene

Molecular Formula

C7H5Cl3Zn

Molecular Weight

260.8 g/mol

InChI

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

TXXQINBXYHNHIM-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=CC=C1Cl)Cl.Cl[Zn+]

Canonical SMILES

[CH2-]C1=C(C=CC=C1Cl)Cl.Cl[Zn+]

2,6-Dichlorobenzylzinc chloride is an organozinc compound characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 6 positions of the aromatic ring, coordinated to a zinc chloride moiety. This compound plays a significant role in organic synthesis, particularly in reactions involving nucleophilic attack on electrophiles due to the reactivity of the zinc center.

The chemical behavior of 2,6-Dichlorobenzylzinc chloride primarily involves its use as a nucleophile in various organic transformations. Notably, it can participate in:

  • Grignard Reactions: Acting as a nucleophile, it can react with carbonyl compounds to form alcohols.
  • Cross-Coupling Reactions: It can engage in coupling reactions with halides or other electrophiles under palladium or nickel catalysis.
  • Hydrolysis: The compound can undergo hydrolysis to regenerate the corresponding benzyl alcohol and zinc hydroxide.

These reactions are facilitated by the presence of zinc chloride, which enhances the nucleophilicity of the benzyl group.

The synthesis of 2,6-Dichlorobenzylzinc chloride can be achieved through several methods:

  • Chlorination and Zinc Coordination:
    • Chlorination of 2,6-dichlorotoluene using phosphorus pentachloride followed by treatment with zinc chloride in an appropriate solvent (e.g., THF) to form the organozinc compound .
  • Hydrolysis Reactions:
    • Reaction of 2,6-dichlorobenzyl dichloride with zinc chloride in an acidic medium (formic acid or acetic acid) under reflux conditions leads to the formation of the desired organozinc compound .
  • Grignard Formation:
    • Reacting 2,6-dichlorobenzyl bromide or iodide with magnesium in dry ether to generate the corresponding Grignard reagent, which can then be treated with zinc chloride to yield 2,6-Dichlorobenzylzinc chloride .

2,6-Dichlorobenzylzinc chloride finds utility in various fields:

  • Organic Synthesis: It is employed as a reagent for constructing complex organic molecules through nucleophilic substitution and addition reactions.
  • Pharmaceutical Chemistry: Potentially useful in synthesizing biologically active compounds due to its ability to form carbon-carbon bonds.
  • Material Science: May be explored for applications in polymer chemistry and materials development due to its reactivity.

Interaction studies involving 2,6-Dichlorobenzylzinc chloride typically focus on its reactivity with electrophiles and other nucleophiles. Research indicates that:

  • The presence of electron-withdrawing groups (like chlorine) enhances its nucleophilicity.
  • Complexation studies reveal that it can form stable adducts with various Lewis acids, influencing its reactivity profile .

Several compounds share structural or functional similarities with 2,6-Dichlorobenzylzinc chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Benzylzinc chlorideBenzyl group coordinated to zincLacks chlorine substituents; less reactive
2-Chlorobenzylzinc chlorideOne chlorine substituent on benzylLess sterically hindered; different reactivity
4-Bromobenzylzinc chlorideBromine instead of chlorineDifferent halogen; alters reactivity
2,4-Dichlorobenzylzinc chlorideTwo chlorines at different positionsAffects sterics and electronics compared to 2,6 variant

The presence of two chlorine atoms at specific positions (2 and 6) contributes significantly to its unique reactivity compared to other organozinc compounds.

Dates

Modify: 2023-08-16

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